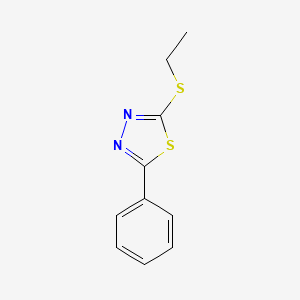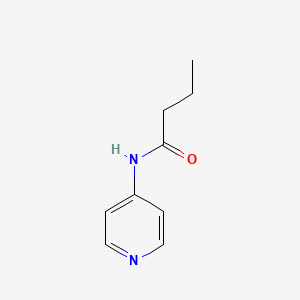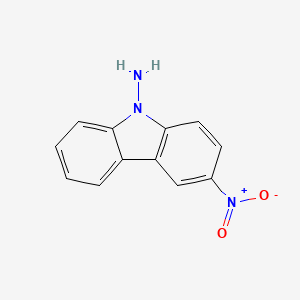![molecular formula C20H20N2O4 B14318857 N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide CAS No. 111339-46-9](/img/structure/B14318857.png)
N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is a complex organic compound characterized by its unique structure, which includes a but-2-yne backbone linked to phenylene groups and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide typically involves the reaction of but-2-yne-1,4-diol with 2,1-phenylene diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alkane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol: A related compound with similar structural features but different functional groups.
2-Butyne-1,4-diol: Shares the but-2-yne backbone but lacks the phenylene and acetamide groups.
Uniqueness
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is unique due to its combination of a but-2-yne backbone with phenylene and acetamide functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
111339-46-9 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-[4-(2-acetamidophenoxy)but-2-ynoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
JBNFHSCFZPJLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC#CCOC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


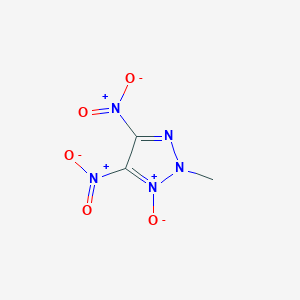
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
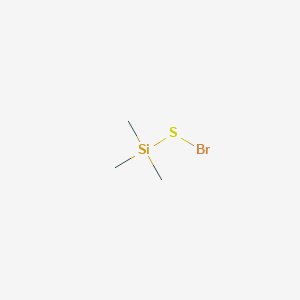
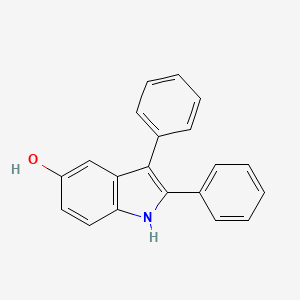
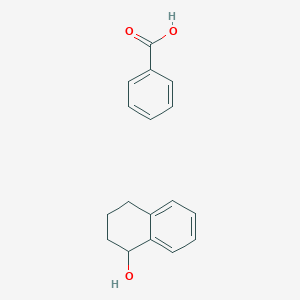
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
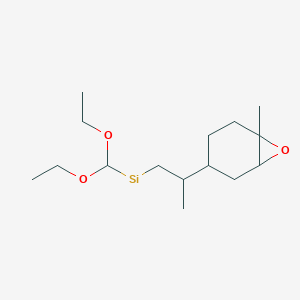

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)

